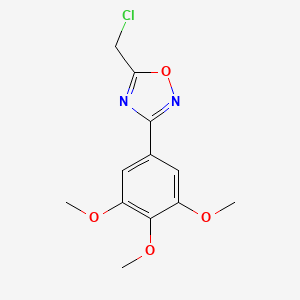![molecular formula C14H10Cl2O3 B2838593 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid CAS No. 938124-26-6](/img/structure/B2838593.png)
2-[(2,3-Dichlorophenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “2-[(2,3-Dichlorophenoxy)methyl]benzoic acid” is1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.14 .Applications De Recherche Scientifique
Detection and Differentiation of Reactive Oxygen Species
Novel fluorescence probes, including compounds structurally related to 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid, have been developed to detect and selectively differentiate highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite from other reactive oxygen species. These probes, due to their selective reactivity and fluorescence properties, are instrumental in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).
Environmental Monitoring and Degradation
Research on phenoxyalkanoic acid herbicides, which share a similar structural motif with this compound, focuses on their occurrence, transformation, and degradation in environmental settings such as lakes and rivers. Studies have documented the presence of these compounds in water bodies, their environmental fate, and the processes leading to their degradation, highlighting the importance of monitoring and mitigating the impact of such chemicals on ecosystems (Buser & Müller, 1998).
Enantioselective Reactions and Kinetic Resolution
The enantioselective reactions of related compounds, facilitated by enzymes such as Candida rugosa lipase, have been explored for the kinetic resolution of racemic mixtures. This research area is vital for producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals (Cipiciani et al., 1998).
Water Purification Technologies
Studies on the purification of water using photocatalytic processes with titanium dioxide have examined the degradation of organic pollutants, including benzoic acid derivatives. These investigations provide insights into the removal of contaminants from water, showcasing the potential of photocatalytic methods for environmental remediation (Matthews, 1990).
Synthesis and Application of Coordination Polymers
Research has also delved into the synthesis of coordination polymers using ligands derived from benzoic acid compounds, demonstrating the versatility of these structures in constructing novel materials with potential applications in catalysis, gas storage, and separation technologies (He et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and its analogues . These compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), which plays a crucial role in plant growth and development .
Mode of Action
Like other phenoxy herbicides, 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid likely interacts with its targets by mimicking the natural plant hormone IAA . This mimicry induces rapid, uncontrolled growth in susceptible plants, effectively causing them to "grow to death" .
Biochemical Pathways
These compounds disrupt normal plant growth by overstimulating the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
Similar compounds like 2,4-d are known to be readily absorbed by plants and distributed throughout the plant tissues . The bioavailability of these compounds is influenced by their chemical properties, application method, and the characteristics of the specific plant species .
Result of Action
The result of the action of this compound is likely similar to that of other phenoxy herbicides. It causes rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This effect is selective, primarily affecting broadleaf plants while leaving grasses and certain other plant species relatively unaffected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, humidity, soil type, and the presence of other chemicals . For instance, certain soil types can adsorb the compound, reducing its availability to plants . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as sunlight and temperature .
Propriétés
IUPAC Name |
2-[(2,3-dichlorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAZTXUHBKYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)





![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)

